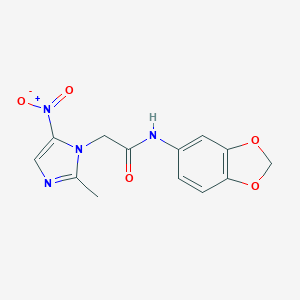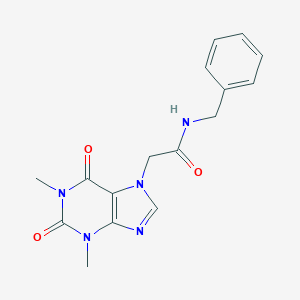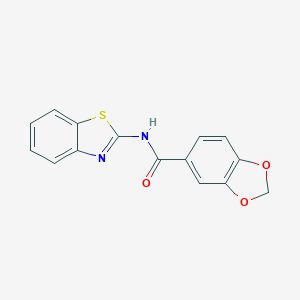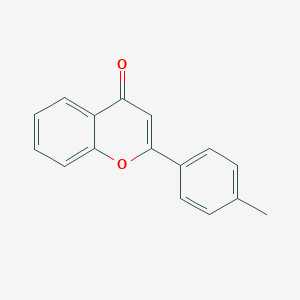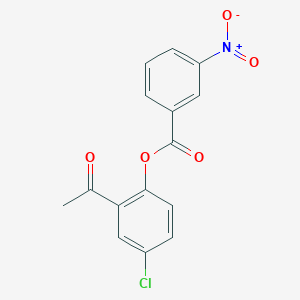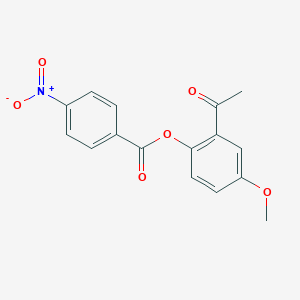![molecular formula C22H21N5O4 B408901 N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide CAS No. 332117-31-4](/img/structure/B408901.png)
N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a complex organic compound. This compound is known for its intricate structure, incorporating benzyl, phenyl, and purinyl groups. It holds significance in scientific research, particularly in medicinal chemistry and pharmacology, owing to its potential therapeutic properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide can involve multiple synthetic steps:
Formation of the benzyloxyphenyl derivative: : This involves the benzylation of 4-hydroxyphenyl compounds using benzyl chloride in the presence of a strong base such as sodium hydroxide.
Coupling with purinyl derivative: : The benzyloxyphenyl derivative is then coupled with a purinyl acetamide precursor. This step might require a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions to facilitate the coupling reaction.
Purification: : The product is purified through techniques like recrystallization or chromatography to obtain the desired compound in its pure form.
Industrial Production Methods
Industrial production methods would likely scale up the synthetic routes, optimizing reaction conditions to improve yield and efficiency. Advanced techniques such as continuous flow chemistry might be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can target the carbonyl groups in the purinyl moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Substitution reactions can occur at the phenyl or benzyloxy groups, introducing various functional groups like halogens or alkyl chains using corresponding halogenation or alkylation reagents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon (Pd/C), platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield benzaldehyde derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide has several research applications:
Medicinal Chemistry: : This compound is investigated for its potential as a therapeutic agent, particularly in cancer and neurodegenerative disease treatments.
Biological Studies: : It is used in studies to understand cellular mechanisms and biochemical pathways.
Industrial Applications: : Its unique properties make it a candidate for applications in materials science and catalysis.
Mecanismo De Acción
The mechanism by which N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the observed therapeutic effects. The purinyl moiety may interact with nucleotide-binding sites, affecting DNA synthesis or repair.
Comparación Con Compuestos Similares
Comparing this compound with similar ones highlights its uniqueness:
N-phenylacetamide derivatives: : These compounds share the acetamide group but differ in the aromatic substituents, impacting their biological activity and applications.
Purinyl compounds: : Other purinyl derivatives might lack the benzyloxyphenyl group, resulting in different mechanisms of action and therapeutic potentials.
Similar Compounds
N-phenylacetamide
N-(benzyloxyphenyl)acetamide
1,3-dimethylxanthine
N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide stands out due to its unique combination of functional groups, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-25-20-19(21(29)26(2)22(25)30)27(14-23-20)12-18(28)24-16-8-10-17(11-9-16)31-13-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGVIFKZVBPWLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B408818.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide](/img/structure/B408820.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B408822.png)
![2-{[5-(4-fluorophenyl)-2-furyl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B408823.png)
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B408824.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B408826.png)
